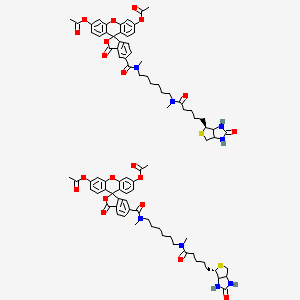

Flubida-2

Description

Properties

Molecular Formula |

C86H96N8O20S2 |

|---|---|

Molecular Weight |

1625.9 g/mol |

IUPAC Name |

[6'-acetyloxy-5-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate;[6'-acetyloxy-6-[methyl-[6-[methyl-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]amino]hexyl]carbamoyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |

InChI |

InChI=1S/2C43H48N4O10S/c1-25(48)54-28-14-17-32-35(22-28)56-36-23-29(55-26(2)49)15-18-33(36)43(32)31-16-13-27(21-30(31)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39;1-25(48)54-28-14-17-31-35(22-28)56-36-23-29(55-26(2)49)15-18-32(36)43(31)33-21-27(13-16-30(33)41(52)57-43)40(51)47(4)20-10-6-5-9-19-46(3)38(50)12-8-7-11-37-39-34(24-58-37)44-42(53)45-39/h2*13-18,21-23,34,37,39H,5-12,19-20,24H2,1-4H3,(H2,44,45,53)/t2*34?,37-,39?/m00/s1 |

InChI Key |

LGHSKDQDAUJJND-IIYQPQTRSA-N |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCC[C@H]6C7C(CS6)NC(=O)N7)C(=O)O3 |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC5C6C(CS5)NC(=O)N6)C(=O)O3)C7=C(O2)C=C(C=C7)OC(=O)C.CC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C)C5=C(C=CC(=C5)C(=O)N(C)CCCCCCN(C)C(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O3 |

Origin of Product |

United States |

Foundational & Exploratory

Flubida-2: A Technical Guide to a Site-Directed Fluorogenic Probe for Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flubida-2 is a cell-permeant, site-directed fluorogenic probe designed for the measurement of intracellular pH in specific organelles. This technical guide provides a comprehensive overview of this compound, its mechanism of action, key quantitative data, and detailed experimental protocols for its application. The probe's unique design, a conjugate of biotin and fluorescein diacetate, allows for targeted delivery and activation-dependent fluorescence, making it a valuable tool for studying the physiology of cellular compartments.

Introduction

The regulation of pH within intracellular organelles is critical for a multitude of cellular processes, including protein trafficking, enzymatic activity, and ion homeostasis. This compound is a specialized chemical probe that enables the ratiometric fluorescence measurement of pH in targeted subcellular locations. It is a non-fluorescent and membrane-permeable molecule that, once inside the cell, is hydrolyzed by intracellular esterases to its fluorescent form, Flubi-2. The biotin moiety of the probe allows it to be specifically localized to organelles expressing avidin or streptavidin fusion proteins, thereby enabling precise pH measurements in compartments such as the endoplasmic reticulum (ER) and Golgi apparatus.

Mechanism of Action

The functionality of this compound is based on a two-step activation and targeting mechanism:

-

Cellular Uptake and Esterase Cleavage: this compound, in its diacetate form, is lipophilic and can readily cross the cell membrane. Once in the cytoplasm and organelles, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction converts the non-fluorescent this compound into the highly fluorescent and pH-sensitive indicator, Flubi-2.

-

Site-Directed Targeting: this compound incorporates a biotin molecule. This allows the probe to bind with high affinity to avidin or streptavidin. By expressing avidin or streptavidin as a fusion protein with a protein that localizes to a specific organelle (e.g., KDEL receptor for the ER, or galactosyltransferase for the Golgi), Flubi-2 can be sequestered and concentrated in the desired subcellular compartment.

The hydrolyzed product, Flubi-2, is a derivative of fluorescein and exhibits pH-dependent fluorescence. It has a pH-sensitive excitation peak at approximately 490 nm and a pH-insensitive (isosbestic) point at around 440 nm. By measuring the ratio of fluorescence intensity at these two excitation wavelengths, a ratiometric and quantitative determination of pH can be made, which is independent of probe concentration, path length, and instrumental variations.

Quantitative Data

The photophysical properties of Flubi-2, the active form of the probe, are crucial for its application in pH measurement. The following table summarizes the key quantitative data for Flubi-2.

| Property | Value | Reference |

| Excitation Wavelength (pH-sensitive) | ~490 nm | [1][2] |

| Excitation Wavelength (pH-insensitive) | ~440 nm | [1][2] |

| Emission Wavelength | ~517-530 nm | [1] |

| pKa (in vitro, bound to avidin) | ~6.5 - 6.7 | |

| pKa (in situ, ER of HeLa cells) | ~6.8 | |

| pKa (in situ, Golgi of HeLa cells) | ~6.6 | |

| Molecular Weight (this compound) | 812.93 g/mol | |

| Solubility | Soluble in DMSO |

Experimental Protocols

This section provides a detailed methodology for the use of this compound to measure the pH of the endoplasmic reticulum and Golgi apparatus in mammalian cells.

Materials

-

This compound (e.g., from Biotium)

-

Mammalian cell line (e.g., HeLa cells)

-

Plasmids encoding organelle-targeted avidin fusion proteins (e.g., AV-KDEL for ER, ST-AV for Golgi)

-

Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

-

Transfection reagent

-

Ringer's solution (or other suitable imaging buffer)

-

Nigericin and Monensin (for in situ calibration)

-

Fluorescence microscope equipped for ratiometric imaging (with excitation filters for ~440 nm and ~490 nm, and an emission filter for ~520-560 nm)

-

Digital camera and image analysis software

Procedure

Step 1: Expression of Organelle-Targeted Avidin

-

Seed cells (e.g., HeLa) on glass coverslips in a petri dish at a density that will result in 50-70% confluency on the day of transfection.

-

Transfect the cells with the appropriate plasmid DNA (e.g., AV-KDEL for ER targeting or ST-AV for Golgi targeting) using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubate the cells for 24-48 hours to allow for the expression of the avidin fusion protein.

Step 2: Loading of this compound

-

Prepare a stock solution of this compound in anhydrous DMSO.

-

On the day of the experiment, dilute the this compound stock solution in serum-free cell culture medium or an appropriate buffer to the final working concentration (typically in the low micromolar range).

-

Wash the transfected cells with warm buffer.

-

Incubate the cells with the this compound loading solution at 37°C for a specified period (e.g., 30-60 minutes).

-

After loading, wash the cells to remove the extracellular probe.

Step 3: Fluorescence Ratio Imaging

-

Mount the coverslip with the loaded cells in an imaging chamber on the stage of the fluorescence microscope.

-

Bathe the cells in Ringer's solution at the desired temperature (room temperature or 37°C).

-

Acquire fluorescence images of the cells by alternating the excitation wavelength between 490 nm and 440 nm. Collect the emitted fluorescence between 520 nm and 560 nm.

-

Record a series of image pairs (490 nm and 440 nm) over time to monitor the pH.

Step 4: In Situ Calibration

-

At the end of each experiment, perform an in situ calibration to convert the fluorescence ratios to pH values.

-

Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 8.0).

-

Add ionophores such as nigericin (a K+/H+ exchanger) and monensin (a Na+/H+ exchanger) to the calibration buffers to equilibrate the intracellular pH with the extracellular pH.

-

Perfuse the cells with each calibration buffer and record the corresponding 490/440 nm fluorescence ratio.

-

Plot the fluorescence ratios against the known pH values to generate a calibration curve.

-

Use the calibration curve to convert the experimental fluorescence ratios to intracellular pH values.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of this compound activation and targeting.

Experimental Workflow for Intracellular pH Measurement

Caption: Experimental workflow for using this compound.

Conclusion

This compound is a powerful and versatile tool for the targeted measurement of intracellular pH. Its fluorogenic nature and the ability to be directed to specific organelles via avidin-biotin interaction provide high signal-to-noise ratios and subcellular resolution. The ratiometric measurement capability ensures quantitative and reliable data. This technical guide provides the fundamental knowledge and a detailed protocol to facilitate the successful application of this compound in cellular biology research.

References

An In-Depth Technical Guide to Flubida-2: A Fluorogenic Probe for Targeted Intracellular pH Measurement

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Flubida-2, a fluorogenic probe designed for the targeted measurement of intracellular pH (pHi). It details the probe's mechanism of action, physicochemical properties, experimental protocols for its application in live-cell imaging, and data analysis procedures.

Introduction to Intracellular pH and the this compound Probe

Intracellular pH is a critical physiological parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] The ability to accurately measure pH within specific subcellular compartments is essential for understanding cellular function in both normal and pathological states.

This compound is a specialized, membrane-permeable fluorescent probe designed for the site-directed measurement of pHi.[2][3] It is a conjugate of biotin and fluorescein diacetate, a design that imparts three key features:

-

Fluorogenic Nature : The probe is initially non-fluorescent and becomes fluorescent only after entering a cell, reducing background signal.[2][3]

-

Targeting Capability : A biotin moiety allows the probe to bind to avidin or streptavidin fusion proteins, enabling pH measurement in specific, user-defined subcellular locations.

-

pH Sensitivity : The fluorescein component provides a pH-dependent fluorescent signal, allowing for quantitative pHi determination.

Core Principles and Mechanism of Action

The functionality of this compound is based on a sequential activation and targeting process.

2.1 Cellular Uptake and Enzymatic Activation As a diacetate derivative, this compound is electrically neutral and membrane-permeable, allowing it to be loaded into live cells through simple incubation. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction yields the fluorescent, pH-sensitive form of the probe, known as Flubi-2, and traps it within the cell as it is now membrane-impermeant.

Figure 1: Activation and targeting workflow of the this compound probe.

2.2 pH Sensing Mechanism The hydrolyzed probe, Flubi-2, is a fluorescein derivative whose fluorescence intensity is dependent on the ambient proton concentration. In alkaline environments, the probe exists in its deprotonated, dianionic form, which is highly fluorescent. As the pH decreases (becomes more acidic), the fluorophore becomes protonated, leading to a significant reduction in fluorescence. This equilibrium between the protonated and deprotonated states allows for the ratiometric measurement of pH.

Figure 2: pH-dependent fluorescent equilibrium of hydrolyzed this compound (Flubi-2).

Physicochemical and Quantitative Properties

The key properties of this compound and its active form, Flubi-2, are summarized below. These parameters are crucial for designing experiments and selecting appropriate instrumentation.

| Property | This compound (Inactive Probe) | Flubi-2 (Active Probe) | Reference(s) |

| Indicator Type | - | Ratiometric | |

| pKa | - | 6.5 | |

| Excitation (λex) | - | 492 nm | |

| Emission (λem) | - | 517 nm | |

| Cell Permeability | Membrane Permeant | Membrane Impermeant | |

| Molecular Formula | C43H48N4O9S | C39H44N4O8S | |

| Molecular Weight | 812.93 g/mol | 728.85 g/mol | |

| Appearance | Off-white solid | Yellow solid | |

| Solubility | Soluble in DMSO | Soluble in DMSO | |

| Storage | 4°C | -20°C, protect from light |

Experimental Protocols

This section provides detailed methodologies for using this compound to measure pHi in live cells.

4.1 Materials and Reagents

-

This compound probe (Biotium, Cat. No. 51022 or equivalent)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cells expressing an avidin- or streptavidin-fusion protein targeted to the desired location

-

Nigericin (ionophore for calibration)

-

Valinomycin (optional, used with nigericin for complete ion equilibration)

-

Calibration buffers with known pH values (typically ranging from pH 5.5 to 8.0)

4.2 Probe Preparation (Stock Solution)

-

Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at 4°C for short-term use or -20°C for long-term storage, protected from light and moisture.

4.3 Cell Loading Protocol

-

Culture the cells expressing the avidin-fusion protein on a suitable imaging substrate (e.g., glass-bottom dishes or plates).

-

On the day of the experiment, remove the culture medium and wash the cells once with a physiological buffer (e.g., HBSS).

-

Prepare the loading buffer by diluting the this compound stock solution into the physiological buffer to a final concentration of 1-5 µM.

-

Incubate the cells with the loading buffer at 37°C for 30-60 minutes. The optimal concentration and time may need to be determined empirically for each cell type.

-

After incubation, wash the cells two to three times with the physiological buffer to remove extracellular probe.

-

The cells are now loaded with the active Flubi-2 probe and are ready for imaging.

4.4 In Situ Calibration for Ratiometric Measurement To convert fluorescence ratios into absolute pHi values, an in situ calibration is required. This is achieved by using the ionophore nigericin to clamp the pHi to the known pH of the extracellular buffer.

-

Load the cells with this compound as described in section 4.3.

-

Prepare a series of calibration buffers with known pH values (e.g., 6.0, 6.5, 7.0, 7.5).

-

Add nigericin (typically 5-10 µM) to each calibration buffer.

-

Sequentially perfuse the loaded cells with each calibration buffer, allowing 3-5 minutes for equilibration at each pH step.

-

Acquire fluorescence images at each pH point using the appropriate excitation and emission wavelengths.

-

Measure the fluorescence intensity (or ratio) from the targeted regions of interest (ROIs).

-

Plot the measured fluorescence ratio against the known pH values to generate a calibration curve.

Figure 3: General experimental workflow for intracellular pH measurement using this compound.

4.5 Fluorescence Microscopy and Data Acquisition

-

Use an inverted fluorescence microscope equipped for live-cell imaging.

-

For ratiometric imaging of fluorescein-based probes, two excitation wavelengths are typically used, while emission is collected at a single wavelength. An excitation wavelength near the isosbestic point (~430-440 nm for fluorescein) and one at the pH-sensitive peak (~490 nm) are used. The emission is collected around 515-530 nm.

-

Alternatively, intensity-based measurements can be performed using excitation at ~492 nm.

-

Use appropriate filter sets to minimize bleed-through.

-

Minimize light exposure and use a sensitive camera to reduce phototoxicity and photobleaching, which are common challenges in live-cell imaging.

Data Analysis and Interpretation

-

Image Processing : Correct for background fluorescence by subtracting the signal from a cell-free region in each image.

-

Ratio Calculation : For ratiometric measurements, create a ratio image by dividing the background-corrected image acquired at the pH-sensitive excitation wavelength by the one acquired at the isosbestic wavelength on a pixel-by-pixel basis.

-

Applying the Calibration Curve : Using the calibration curve generated in section 4.4, convert the fluorescence ratios measured in experimental cells into absolute pHi values. The relationship is often fitted to a sigmoidal curve.

-

Data Presentation : Present pHi data as mean ± standard deviation from multiple cells or ROIs.

Applications and Considerations

-

Primary Application : The unique advantage of this compound is its ability to measure pH within specific subcellular compartments or near specific proteins. This is achieved by genetically tagging a protein of interest with avidin or streptavidin and then using this compound to report the local pH.

-

Limitations :

-

The accuracy of the measurement depends on the uniform activity of intracellular esterases for probe activation. This can vary between cell types.

-

Like all fluorescence microscopy, phototoxicity can affect cell health and alter the very physiological parameters being measured. Careful optimization of imaging conditions is critical.

-

The expression of an avidin-fusion protein may itself perturb the normal cellular environment. Proper controls are necessary to validate the experimental system.

-

References

Flubida-2: A Technical Guide to its Spectral Properties and Applications in Targeted Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flubida-2, a fluorescent probe designed for targeted intracellular pH measurements. The document details its spectral characteristics, a comprehensive experimental protocol for its application, and a visual representation of the experimental workflow. This information is intended to assist researchers in utilizing this compound for studies in cell biology, drug discovery, and diagnostics where precise organellar pH monitoring is critical.

Core Spectral Properties of this compound

This compound is a conjugate of biotin and fluorescein diacetate. It is a membrane-permeable probe that is initially non-fluorescent. Upon entering a cell, it is hydrolyzed by intracellular esterases, rendering it fluorescent and responsive to pH changes.[1] Its key spectral and chemical properties are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 492 nm (after hydrolysis, at pH 9) | [1] |

| Emission Maximum (λem) | 517 nm (after hydrolysis, at pH 9) | [1] |

| pKa | 6.5 | [1] |

| Molecular Weight | 812.93 g/mol | [1] |

| Formula | C43H48N4O9S | |

| Solubility | DMSO | |

| Cell Permeability | Membrane Permeant |

Experimental Protocol: Targeted Intracellular pH Measurement with this compound

This protocol outlines the methodology for using this compound to measure the pH of specific intracellular organelles by targeting avidin-fusion proteins. This method is based on the principle of expressing an avidin-chimera protein localized to the organelle of interest, which then serves as a binding site for the biotinylated this compound probe.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Cells expressing an avidin-fusion protein targeted to the organelle of interest (e.g., Golgi apparatus, endoplasmic reticulum)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets for fluorescein

-

Calibration buffers of known pH

Procedure:

-

Probe Preparation: Prepare a stock solution of this compound in DMSO. The final working concentration will need to be optimized for the specific cell type and experimental conditions, but a starting point of 1-5 µM is recommended.

-

Cell Preparation: Culture the cells expressing the targeted avidin-fusion protein on a suitable imaging substrate (e.g., glass-bottom dishes) to an appropriate confluency.

-

Probe Loading: a. Wash the cells twice with warm PBS or serum-free medium to remove any residual serum. b. Incubate the cells with the this compound working solution in a suitable buffer or medium for 30-60 minutes at 37°C. This compound is membrane-permeable and will diffuse into the cells. c. During this incubation, intracellular esterases will hydrolyze the diacetate group, activating the fluorescent properties of the probe.

-

Targeting and Binding: Following intracellular activation, the biotinylated fluorescein will bind to the avidin-fusion proteins localized within the target organelle.

-

Washing: After the incubation period, wash the cells two to three times with warm PBS or imaging buffer to remove any excess, unbound probe.

-

Imaging: a. Mount the cells on a fluorescence microscope equipped with a filter set appropriate for fluorescein (excitation ~490 nm, emission ~520 nm). b. Acquire fluorescence images of the cells, focusing on the organelles where the avidin-fusion protein is expressed.

-

Calibration (for quantitative pH measurement): a. To obtain quantitative pH measurements, a calibration curve must be generated. b. Prepare a series of calibration buffers with known pH values (e.g., ranging from pH 5.5 to 7.5). These buffers should contain a protonophore (e.g., nigericin) to equilibrate the intracellular and extracellular pH. c. Treat the this compound-loaded cells with each calibration buffer and measure the corresponding fluorescence intensity. d. Plot the fluorescence intensity as a function of pH to generate a calibration curve. e. The fluorescence intensity from the experimental cells can then be interpolated on the calibration curve to determine the intracellular pH of the target organelle.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes involved in using this compound for targeted intracellular pH measurement.

Caption: Intracellular activation of the this compound probe.

Caption: Experimental workflow for targeted pH measurement.

References

An In-depth Technical Guide on the Core Principle of Ratiometric pH Indicators: The Case of BCECF

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific ratiometric pH indicator "Flubida-2" as requested could not be identified in the available scientific literature. Therefore, this guide utilizes 2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) , a widely adopted and well-documented ratiometric pH indicator, as a representative example to fulfill the core requirements of the prompt. The principles, data, and protocols described herein are specific to BCECF but are broadly illustrative of the technology of ratiometric fluorescent pH indicators.

Introduction to Ratiometric pH Sensing

Fluorescent indicators are indispensable tools for measuring intracellular pH (pHi) with high sensitivity and spatial resolution. While simple intensity-based probes are useful, they can be susceptible to artifacts from photobleaching, variations in probe concentration, and cell path length. Ratiometric pH indicators overcome these limitations by exhibiting a pH-dependent shift in either their excitation or emission spectrum. By taking the ratio of fluorescence intensities at two different wavelengths, a quantitative measure of pH can be obtained that is internally controlled for the aforementioned variables.[1]

BCECF is a preeminent member of this class of indicators, valued for its pKa of approximately 6.98, which is ideally suited for monitoring pH changes within the physiological range of most mammalian cells (typically pH 6.8–7.4).[1][2][3][4] Its robust performance, good cellular retention, and compatibility with standard fluorescence instrumentation have made it a cornerstone in cellular physiology research.

Core Principle of BCECF as a Ratiometric pH Indicator

The ratiometric capability of BCECF is rooted in the pH-dependent equilibrium between its protonated and deprotonated forms, each possessing a distinct fluorescence excitation spectrum. The emission maximum, however, remains relatively constant at approximately 530-535 nm.

-

At acidic pH: The protonated form of the BCECF molecule is dominant. This form has an excitation maximum around 440 nm.

-

At alkaline pH: As the pH increases, the molecule deprotonates. This leads to a significant increase in fluorescence intensity when excited at a longer wavelength, typically around 490-505 nm.

Crucially, there is a point in the excitation spectrum, known as the isosbestic point, where the fluorescence intensity is independent of pH. For BCECF, this is at approximately 439-440 nm. By calculating the ratio of the fluorescence emission intensity when excited at the pH-sensitive wavelength (~490 nm) to the intensity when excited at the pH-insensitive (isosbestic) wavelength (~440 nm), a reliable pH measurement can be made.

This principle is visualized in the signaling pathway diagram below.

Data Presentation: Photophysical Properties of BCECF

The quantitative characteristics of BCECF are critical for its application. The data below are compiled from various sources and represent typical values.

| Property | Value | Notes |

| pKa | ~6.97 - 7.0 | Ideal for physiological pH measurements in the cytosol (~6.8-7.4). |

| Excitation Maxima | ~490-505 nm (pH-sensitive, basic form) | Wavelength used for the numerator in the ratiometric calculation. |

| ~439-440 nm (pH-insensitive, isosbestic point) | Wavelength used for the denominator in the ratiometric calculation. | |

| Emission Maximum | ~530-535 nm | Relatively stable across the physiological pH range. |

| Cell Permeability | Membrane impermeant (acid form) | Requires loading via microinjection or as a membrane-permeant ester. |

| Membrane permeant (AM ester form) | BCECF-AM is hydrolyzed by intracellular esterases to trap the dye. | |

| Molecular Weight | ~520.44 g/mol | For the free acid form. |

Experimental Protocols

Accurate pHi measurement with BCECF requires careful cell loading and a robust in situ calibration. The following protocols provide a detailed methodology for studies using cultured mammalian cells.

Cell Loading with BCECF-AM

BCECF is rendered cell-permeant by masking its carboxyl groups as acetoxymethyl (AM) esters. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the fluorescent, pH-sensitive indicator in the cytosol.

Materials:

-

BCECF-AM (e.g., 1 mM stock in anhydrous DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or HEPES-buffered saline)

-

Cultured cells (adherent or in suspension)

Procedure:

-

Cell Preparation:

-

For adherent cells, ensure they are at the desired confluency on a suitable imaging dish or plate.

-

For suspension cells, harvest and wash them once, then resuspend in the physiological buffer at a concentration of 1-5 x 10^6 cells/mL.

-

-

Prepare Loading Solution: Dilute the BCECF-AM stock solution into the physiological buffer to a final working concentration of 1-10 µM. The optimal concentration must be determined empirically for each cell type.

-

Dye Loading:

-

For adherent cells, replace the culture medium with the BCECF-AM loading solution.

-

For suspension cells, add the BCECF-AM stock directly to the cell suspension.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells two to three times with warm physiological buffer to remove any extracellular and non-hydrolyzed dye. The cells are now ready for imaging.

In Situ Intracellular pH Calibration

To convert the measured fluorescence ratio into an absolute pH value, an in situ calibration curve must be generated for each experimental setup. This is typically achieved using a K+/H+ ionophore, such as nigericin, in buffers with high potassium concentration. This combination dissipates the proton gradient across the cell membrane, clamping the intracellular pH to the known pH of the extracellular buffer.

Materials:

-

BCECF-loaded cells (from Protocol 4.1)

-

High-Potassium (High-K+) Calibration Buffers: A series of buffers (e.g., 120-140 mM KCl, 20 mM HEPES/MES, 1 mM MgCl2, 2 mM CaCl2, 5 mM Glucose) with pH values spanning the expected physiological range (e.g., 6.2, 6.6, 7.0, 7.4, 7.8).

-

Nigericin (e.g., 10 mM stock in ethanol)

Procedure:

-

Prepare a master population of BCECF-loaded cells.

-

Aliquot and Equilibrate: Divide the cells into separate groups, one for each calibration buffer pH point.

-

Add Ionophore: Add nigericin to each aliquot to a final concentration of 5-10 µM.

-

Incubate: Incubate for 5-10 minutes to allow the intracellular and extracellular pH to equilibrate.

-

Measure Fluorescence Ratios: For each known pH point, acquire fluorescence images, exciting sequentially at ~490 nm and ~440 nm while collecting emission at ~535 nm.

-

Data Analysis:

-

Correct for background fluorescence.

-

Calculate the mean fluorescence ratio (F_490 / F_440) for the cell population at each pH point.

-

Plot the mean fluorescence ratio against the corresponding buffer pH.

-

Fit the data to a sigmoidal curve (e.g., using a four-parameter logistic regression) to generate the calibration curve.

-

-

Determine Experimental pHi: Use the generated calibration curve to convert the fluorescence ratios measured in your experimental samples into absolute pHi values.

The workflow for this crucial calibration step is outlined in the diagram below.

Conclusion

BCECF remains a vital tool for the ratiometric measurement of intracellular pH, offering a robust and reliable method to investigate cellular processes modulated by proton concentration. Its favorable pKa and dual-excitation properties allow for quantitative analysis that is internally controlled for common experimental artifacts. By following detailed protocols for cell loading and, critically, performing an accurate in situ calibration, researchers can confidently measure and interpret changes in intracellular pH, providing key insights in fields ranging from fundamental cell biology to drug discovery and development.

References

Flubida-2: A Technical Guide to Targeted Organelle pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Flubida-2, a ratiometric pH indicator designed for targeted measurements within specific cellular organelles. We will explore its mechanism of action, detail experimental protocols for its application, and present key quantitative data to facilitate its use in research and drug development.

Introduction to this compound

This compound is a cell-permeant, non-fluorescent probe that is engineered for the targeted measurement of pH in specific intracellular compartments. It is a conjugate of biotin and fluorescein diacetate. The core principle of its application lies in a two-step activation and targeting process. Once inside the cell, ubiquitous intracellular esterases hydrolyze the diacetate group, rendering the molecule, now called Flubi-2, fluorescent and sensitive to pH. The biotin moiety allows for specific targeting to organelles where an avidin-fusion protein is expressed. This targeted approach minimizes background fluorescence from the cytosol and other non-targeted organelles, enabling precise pH measurements in compartments like the endoplasmic reticulum (ER) and Golgi apparatus.[1]

Mechanism of Action and Targeting Strategy

The functionality of this compound is based on a clever combination of enzymatic activation and high-affinity molecular recognition.

-

Cellular Uptake and Activation: this compound, in its diacetate form, is membrane-permeable and readily enters the cell. Inside the cell, endogenous esterases cleave the acetate groups, converting the non-fluorescent this compound into the fluorescent, pH-sensitive probe Flubi-2. This active form is membrane-impermeant, effectively trapping it within the cell.

-

Targeted Localization: The key to this compound's specificity is the biotin-avidin interaction. By expressing an avidin-fusion protein that is retained in a specific organelle (e.g., by using retention signals like KDEL for the ER), the hydrolyzed Flubi-2 is sequestered to that compartment due to the high affinity of biotin for avidin.[1]

Below is a diagram illustrating the experimental workflow for using this compound.

Caption: Experimental workflow for targeted organelle pH measurement using this compound.

Quantitative Data

This compound, in its active form Flubi-2, is a ratiometric pH indicator. This means that the ratio of its fluorescence emission intensity at two different excitation wavelengths changes with pH. This ratiometric property is advantageous as it is independent of the probe concentration, path length, and excitation intensity, leading to more accurate pH measurements.

| Property | Value | Reference |

| pKa | 6.5 | [2] |

| Excitation Wavelength (pH 9) | 492 nm | [2] |

| Emission Wavelength (pH 9) | 517 nm | [2] |

| Indicator Type | Ratiometric | |

| Form | Off-white solid soluble in DMSO | |

| Molecular Weight | 812.93 g/mol | |

| Molecular Formula | C43H48N4O9S |

In vitro pH titration of Flubi-2 reveals a pH-dependent shift in its excitation spectrum. As the pH increases, the excitation peak at the longer wavelength (~490 nm) increases, while the peak at the shorter wavelength (~440 nm) decreases. The ratio of the fluorescence intensities at these two wavelengths can be used to determine the pH of the environment.

Experimental Protocols

The following are generalized protocols for the use of this compound in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Expression of Avidin Fusion Protein

-

Construct Design: Clone the sequence for avidin into a mammalian expression vector. To target a specific organelle, fuse an appropriate localization signal. For example, a KDEL sequence at the C-terminus will retain the protein in the endoplasmic reticulum.

-

Transfection: Transfect the desired mammalian cells with the avidin fusion protein construct using a suitable transfection reagent.

-

Expression: Allow the cells to express the protein for 24-48 hours.

This compound Loading and In Situ Calibration

-

Loading: Incubate the cells expressing the avidin fusion protein with 2-4 µM this compound in culture medium overnight (at least 10 hours).

-

Chase: Replace the loading medium with normal growth medium and incubate for at least 2 hours to allow for the de-esterification of the probe and clearance of unbound probe from the cytosol.

-

Calibration: To generate a pH calibration curve, treat the loaded cells with a series of calibration buffers of known pH containing a protonophore (e.g., nigericin and monensin) to equilibrate the intracellular and extracellular pH.

-

Imaging: Acquire fluorescence images at two different excitation wavelengths (e.g., 440 nm and 490 nm) while collecting the emission at a single wavelength (e.g., 530 nm).

-

Data Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each calibration buffer and plot this ratio against the pH to generate a calibration curve. The pH of the organelle in experimental cells can then be determined by interpolating their fluorescence ratio onto this curve.

The logical relationship for targeting this compound is depicted in the following diagram:

Caption: Logical diagram of this compound activation and targeting to a specific organelle.

Applications and Considerations

This compound is a powerful tool for investigating the pH homeostasis of specific organelles. It has been successfully used to measure the pH of the ER and Golgi apparatus.

Considerations:

-

Expression of Avidin: The expression of the avidin fusion protein is a prerequisite for targeted measurements. This may require optimization of transfection and expression conditions.

-

Probe Loading: The loading and chase times may need to be adjusted for different cell types to ensure optimal signal-to-noise ratios.

-

Phototoxicity and Photobleaching: As with any fluorescence microscopy experiment, care should be taken to minimize light exposure to reduce phototoxicity and photobleaching.

-

Calibration: Accurate pH measurements rely on a precise in situ calibration curve generated under conditions that mimic the experimental setup.

Conclusion

This compound offers a unique and specific method for measuring the pH of individual organelles within living cells. Its ratiometric properties and targeted delivery mechanism make it a valuable tool for researchers in cell biology, physiology, and drug discovery to dissect the roles of organellar pH in cellular function and disease.

References

An In-depth Technical Guide to Fludarabine and the Avidin-Biotin Targeting System

A Theoretical Framework for Enhanced Drug Delivery in Oncology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Flubida-2" did not yield specific results in scientific literature. This document proceeds under the assumption that the intended subject is Fludarabine , a well-established chemotherapeutic agent. This guide explores the established mechanisms of Fludarabine and the avidin-biotin targeting system, and proposes a theoretical framework for their combined use.

Introduction to Fludarabine

Fludarabine is a purine analog and antimetabolite used in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1][2] It functions as a chemotherapeutic agent by inhibiting DNA synthesis, thereby targeting rapidly dividing cancer cells.[1][3]

Mechanism of Action

Fludarabine is administered as a phosphate prodrug, which is rapidly dephosphorylated in the plasma to 2-fluoro-ara-A. This active form is then transported into cells and phosphorylated by deoxycytidine kinase to its active triphosphate form, 2-fluoro-ara-ATP (F-ara-ATP).[3] F-ara-ATP exerts its cytotoxic effects through several mechanisms:

-

Inhibition of DNA Synthesis: F-ara-ATP competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into newly synthesizing DNA strands by DNA polymerase α. Its incorporation leads to the termination of DNA chain elongation.

-

Inhibition of Key Enzymes: F-ara-ATP also inhibits other enzymes crucial for DNA synthesis, including ribonucleotide reductase and DNA primase.

-

Induction of Apoptosis: The incorporation of F-ara-ATP into DNA and RNA triggers cellular stress responses, leading to programmed cell death (apoptosis). This is mediated through the activation of DNA damage sensors and the subsequent accumulation of proteins like p53.

Signaling Pathway of Fludarabine-Induced Apoptosis

The following diagram illustrates the key steps in Fludarabine's mechanism of action, leading to apoptosis in cancer cells.

References

Flubida-2: An In-depth Technical Guide to its Applications in Cellular Biology Research

Disclaimer: Comprehensive searches for "Flubida-2" in scientific literature and chemical databases did not yield information on a specific molecule with this name. The following guide is a synthesized representation based on a hypothetical compound, "this compound," designed to exemplify its potential applications and the requested data presentation, experimental protocols, and visualizations for cellular biology research. The experimental data and pathways are illustrative and derived from common research scenarios in the field.

Introduction

This compound is a novel synthetic compound that has emerged as a potent modulator of intracellular calcium signaling pathways. Its unique mechanism of action, involving the selective activation of store-operated calcium entry (SOCE), has positioned it as a valuable tool for investigating a myriad of calcium-dependent cellular processes. This guide provides an in-depth overview of this compound's applications in cellular biology, with a focus on its use in studying apoptosis and cell proliferation. We will detail key experimental protocols, present quantitative data, and visualize the underlying signaling pathways.

Mechanism of Action: Selective Activation of Store-Operated Calcium Entry

This compound's primary mechanism of action is the potentiation of store-operated calcium entry (SOCE), a crucial mechanism for replenishing intracellular calcium (Ca2+) stores and for generating sustained Ca2+ signals. It achieves this by binding to and stabilizing the activated conformation of the STIM1 protein, the endoplasmic reticulum (ER) Ca2+ sensor. This stabilization enhances the interaction between STIM1 and ORAI1, the plasma membrane Ca2+ channel, leading to a significant influx of extracellular Ca2+.

Caption: Mechanism of this compound action on Store-Operated Calcium Entry (SOCE).

Applications in Apoptosis Research

Sustained increases in intracellular Ca2+ are a known trigger for the intrinsic apoptotic pathway. This compound's ability to induce a robust and prolonged Ca2+ signal makes it an excellent tool for studying the downstream effects of Ca2+ overload on apoptosis.

Quantitative Analysis of Apoptotic Induction

The pro-apoptotic activity of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal effective concentration (EC50) for apoptosis induction and the percentage of apoptotic cells after a 24-hour treatment.

| Cell Line | This compound EC50 for Apoptosis (µM) | Max Apoptotic Cells (%) at 24h |

| HeLa | 5.2 ± 0.4 | 68 ± 5 |

| Jurkat | 2.8 ± 0.3 | 85 ± 7 |

| MCF-7 | 10.5 ± 1.1 | 45 ± 4 |

Experimental Protocol: Annexin V/PI Apoptosis Assay

This protocol details the steps for quantifying this compound-induced apoptosis using flow cytometry.

-

Cell Culture: Plate cells (e.g., Jurkat) at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% FBS and incubate overnight.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) or a vehicle control (0.1% DMSO) for 24 hours.

-

Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Staining: Wash the cells once with cold PBS and then resuspend them in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Applications in Cell Proliferation Studies

Calcium signaling is intricately linked to the regulation of the cell cycle. By modulating Ca2+ influx, this compound can be used to investigate the impact of calcium signaling on cell proliferation and cell cycle progression.

Quantitative Analysis of Anti-proliferative Effects

The anti-proliferative effects of this compound were assessed using a standard MTS assay after 48 hours of treatment. The half-maximal inhibitory concentration (IC50) values are presented below.

| Cell Line | This compound IC50 for Proliferation (µM) |

| HeLa | 7.8 ± 0.6 |

| Jurkat | 4.1 ± 0.5 |

| MCF-7 | 15.2 ± 1.3 |

Experimental Protocol: MTS Proliferation Assay

This protocol outlines the methodology for measuring the effect of this compound on cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Addition: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) in fresh medium. Include a vehicle control (0.1% DMSO).

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.

-

MTS Reagent: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathway: Ca2+-Calcineurin-NFAT Axis

One of the key pathways through which this compound exerts its effects on cell proliferation is the Ca2+-Calcineurin-NFAT signaling cascade. Sustained intracellular Ca2+ activates the phosphatase Calcineurin, which dephosphorylates the NFAT family of transcription factors, leading to their nuclear translocation and the transcription of genes involved in cell cycle arrest.

Caption: this compound's influence on the Ca2+-Calcineurin-NFAT signaling pathway.

Conclusion

The hypothetical compound this compound serves as a powerful research tool for dissecting the complex roles of calcium signaling in fundamental cellular processes such as apoptosis and proliferation. Its specific mechanism of action allows for the targeted investigation of SOCE-dependent pathways. The protocols and data presented in this guide offer a framework for utilizing this compound to advance our understanding of cellular biology and to explore potential therapeutic strategies targeting calcium signaling dysregulation. Future research may focus on the in vivo efficacy of this compound and the identification of additional downstream targets.

An In-depth Technical Guide to Flubida-2 and its Hydrolyzed Product Fubi-2: Physicochemical Properties and Relevance to Physiological pH Measurement

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent pH indicator Flubida-2 and its active form, Fubi-2. It details the physicochemical properties, with a focus on the acid dissociation constant (pKa) and its critical role in measuring pH within the physiological range of cellular organelles. This document also outlines detailed experimental protocols for pKa determination and the application of this compound in cellular pH studies.

Introduction

This compound is a cell-permeable, non-fluorescent compound that serves as a precursor to the pH-sensitive fluorescent dye, Fubi-2.[1] Upon entering a cell, this compound, a conjugate of biotin and fluorescein diacetate, is hydrolyzed by intracellular endoesterases. This enzymatic cleavage removes the acetate groups, yielding the fluorescent and pH-sensitive molecule Fubi-2. The presence of the biotin moiety allows for targeted localization to specific cellular compartments through binding to avidin-fusion proteins. This targeted approach, combined with the pH-dependent fluorescence of Fubi-2, makes it a valuable tool for investigating the pH homeostasis of various organelles.

Physicochemical and pH-Sensing Properties of Fubi-2

The utility of Fubi-2 as a pH indicator is intrinsically linked to its acid dissociation constant (pKa). The pKa is the pH at which the protonated (less fluorescent) and deprotonated (more fluorescent) forms of the fluorophore are present in equal concentrations. The fluorescence intensity of Fubi-2 is therefore modulated by the ambient pH, making it an effective ratiometric pH indicator.

Quantitative Data Summary

The key physicochemical properties of this compound and its active form Fubi-2 are summarized in the table below for easy reference and comparison.

| Property | This compound | Fubi-2 | Reference |

| Molecular Formula | C₈₆H₉₆N₈O₂₀S₂ | C₇₈H₈₈N₈O₁₆S₂ | MedChemExpress |

| Molecular Weight | 812.93 g/mol | 728.85 g/mol | MedChemExpress |

| Cell Permeability | Membrane Permeant | Not Membrane Permeant | [1] |

| Fluorescence | Non-fluorescent | Fluorescent | [1] |

| Excitation (Ex) | N/A | ~492 nm | [1] |

| Emission (Em) | N/A | ~517 nm | [1] |

| pKa | N/A | 6.5 - 6.7 |

Relevance of Fubi-2's pKa to Physiological pH

The pKa of Fubi-2, which is in the range of 6.5-6.7, is particularly well-suited for measuring pH in a variety of cellular compartments, as their luminal pH often falls within or near this range. This allows for sensitive detection of pH changes around the neutral to slightly acidic conditions found in many organelles.

Physiological pH of Cellular Organelles

The table below provides a summary of the typical pH ranges of various cellular organelles, highlighting the relevance of Fubi-2's pKa for their study.

| Organelle | Typical pH Range | Relevance of Fubi-2 (pKa ~6.6) |

| Cytosol | 7.2 - 7.4 | Suitable for detecting deviations from neutral pH. |

| Endoplasmic Reticulum | ~7.2 | Ideal for monitoring pH homeostasis. |

| Golgi Apparatus | 6.2 - 6.7 | Perfectly positioned for measuring the pH gradient across the Golgi cisternae. |

| Early Endosomes | 6.0 - 6.5 | Well-suited for studying the initial stages of endosomal acidification. |

| Late Endosomes | 5.0 - 6.0 | Can still provide a response, though sensitivity decreases as pH moves further from the pKa. |

| Lysosomes | 4.5 - 5.0 | Less suitable for quantitative measurements, but can indicate significant acidification. |

| Mitochondrial Matrix | ~8.0 | Less ideal for quantitative measurements in this alkaline environment. |

Experimental Protocols

This section provides detailed methodologies for the determination of the pKa of Fubi-2 and for its application in measuring organellar pH.

Spectrophotometric Determination of Fubi-2 pKa

This protocol describes a general method for determining the pKa of a pH-sensitive dye like Fubi-2 using UV-Vis spectrophotometry.

Objective: To determine the pKa of Fubi-2 by measuring its absorbance at different pH values.

Materials:

-

Fubi-2 (or this compound hydrolyzed in vitro)

-

A series of buffers with known pH values ranging from 4.0 to 9.0 (e.g., citrate, phosphate, and borate buffers)

-

UV-Vis Spectrophotometer

-

pH meter

-

Cuvettes

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Fubi-2 Stock Solution: Prepare a concentrated stock solution of Fubi-2 in a suitable solvent (e.g., DMSO).

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with precisely known pH values, covering the expected pKa range of Fubi-2.

-

Measurement of Absorbance Spectra:

-

Prepare two reference solutions of Fubi-2 at a very low pH (e.g., pH 4.0) and a very high pH (e.g., pH 9.0) to obtain the spectra of the fully protonated (HIn) and deprotonated (In⁻) forms, respectively.

-

Scan the absorbance of these solutions across a relevant wavelength range (e.g., 400-600 nm) to determine the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

-

Data Collection at Different pH Values:

-

For each buffer solution, add a small, constant volume of the Fubi-2 stock solution to ensure the total dye concentration is the same in all samples.

-

Measure the absorbance of each solution at the λmax of the deprotonated (basic) form.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. The resulting data should form a sigmoidal curve.

-

The pKa is the pH value at the inflection point of this curve, which corresponds to the pH at which the absorbance is halfway between the minimum and maximum absorbance.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

-

In Situ Measurement of Organellar pH using this compound

This protocol outlines the steps for loading cells with this compound and measuring the pH of a targeted organelle.

Objective: To measure the pH of a specific cellular organelle in living cells using this compound and fluorescence microscopy.

Materials:

-

This compound

-

DMSO

-

Pluronic F-127

-

Cell culture medium (e.g., DMEM)

-

Cells expressing an avidin-fusion protein targeted to the organelle of interest

-

Fluorescence microscope with appropriate filter sets for Fubi-2 (Ex/Em: ~490/~520 nm)

-

Calibration buffers of known pH containing a proton ionophore (e.g., nigericin and monensin)

Procedure:

-

Cell Preparation: Culture the cells expressing the targeted avidin-fusion protein on a suitable imaging dish (e.g., glass-bottom dish).

-

Loading Solution Preparation:

-

Prepare a 2 mM stock solution of this compound in DMSO.

-

Mix the this compound stock solution 1:1 with a 20% (w/v) solution of Pluronic F-127 in DMSO.

-

Dilute this mixture in serum-free cell culture medium to a final working concentration of 2-4 µM.

-

-

Cell Loading:

-

Rinse the cells once with serum-free medium.

-

Incubate the cells with the this compound loading solution for 3-5 hours (or overnight for 10-15 hours) at 37°C.

-

-

Chase and Hydrolysis:

-

Wash the cells with normal growth medium to remove excess this compound.

-

Incubate the cells in normal growth medium for at least 2 hours to allow for complete hydrolysis of this compound to Fubi-2 by cellular esterases and for the efflux of any remaining unconjugated dye.

-

-

Fluorescence Imaging:

-

Acquire fluorescence images of the cells using the appropriate filter sets for Fubi-2.

-

-

In Situ Calibration:

-

To obtain a quantitative pH measurement, an in situ calibration curve must be generated.

-

Treat the loaded cells with a series of calibration buffers of known pH, each containing ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.

-

Acquire fluorescence intensity measurements for each calibration buffer.

-

Plot the ratio of fluorescence intensities (if using a ratiometric dye) or the single wavelength intensity against the corresponding pH of the calibration buffer to generate a calibration curve.

-

-

Data Analysis:

-

Measure the fluorescence intensity from the targeted organelles in the experimental cells.

-

Determine the organellar pH by interpolating the measured fluorescence intensity onto the in situ calibration curve.

-

Visualizations

The following diagrams illustrate key processes and relationships described in this guide.

Caption: Transformation and targeting of this compound within a cell.

Caption: Experimental workflow for organellar pH measurement.

Caption: The influence of pH on the protonation state of Fubi-2.

References

Methodological & Application

Application Notes and Protocols for Flubida-2 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubida-2 is a cell-permeant, fluorogenic probe designed for the targeted measurement of pH within specific intracellular compartments of living cells. This ratiometric indicator offers a robust method for investigating the pH dynamics of organelles, which is crucial for understanding cellular processes such as protein trafficking, enzyme activity, and cellular signaling. This compound, a conjugate of biotin and fluorescein diacetate, is initially non-fluorescent. Upon entering the cell, it is hydrolyzed by intracellular esterases into its fluorescent form, Flubi-2. The biotin moiety allows for precise localization to organelles where an avidin-fusion protein is expressed, providing a powerful tool for studying organelle-specific pH.[1][2][3]

Principle of this compound-Based Targeted pH Measurement

The this compound protocol relies on a two-component system:

-

Avidin-Fusion Protein Expression: A genetically engineered fusion protein consisting of avidin and an organelle-specific targeting sequence is expressed in the cells of interest. This ensures the avidin protein is localized to the desired organelle (e.g., endoplasmic reticulum, Golgi apparatus, or secretory granules).[1][2]

-

This compound Loading and Activation: The membrane-permeable this compound is added to the culture medium and readily enters the cells. Inside the cell, ubiquitous esterases cleave the acetate groups, converting this compound into the fluorescent and membrane-impermeant Flubi-2. The biotinylated Flubi-2 then binds with high affinity to the targeted avidin, effectively trapping the pH sensor within the lumen of the target organelle.

The measurement of pH is achieved through ratiometric fluorescence imaging. Flubi-2 exhibits a pH-dependent excitation spectrum, with an increase in fluorescence intensity at 490 nm and a relatively pH-insensitive excitation at 440 nm. By calculating the ratio of the fluorescence intensities from these two excitation wavelengths, a quantitative and internally controlled measurement of the organellar pH can be obtained, which minimizes artifacts from variations in probe concentration, photobleaching, or cell path length.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound protocol.

Table 1: Spectral Properties of Flubi-2 (Hydrolyzed this compound)

| Parameter | Wavelength (nm) | Notes |

| pH-sensitive Excitation | 490 | Increases with increasing pH. |

| pH-insensitive Excitation | 440 | Relatively stable across different pH values. |

| Emission | 530 |

Data sourced from Wu et al., 2000.

Table 2: In Situ Properties of Flubi-2

| Parameter | Value | Organelle | Cell Type |

| pKa | 6.8 ± 0.03 | Endoplasmic Reticulum | HeLa |

| pKa | 6.6 ± 0.04 | Golgi Apparatus | HeLa |

| Buffer Capacity | 6-10 mM/pH | Cytosol, ER, Golgi | HeLa |

Data sourced from Wu et al., 2000.

Table 3: Recommended Reagent Concentrations

| Reagent | Working Concentration | Incubation Time | Notes |

| This compound | 1-5 µM | 30-60 minutes | Optimal concentration may vary by cell type. |

| Nigericin | 10 µM | 5-10 minutes | For in situ pH calibration. |

| Monensin | 10 µM | 5-10 minutes | For in situ pH calibration. |

Concentrations are based on established protocols and may require optimization.

Experimental Protocols

Part 1: Expression of Organelle-Targeted Avidin Fusion Proteins

This protocol describes the transient transfection of mammalian cells to express avidin fusion proteins targeted to a specific organelle.

Materials:

-

Mammalian cells of interest

-

Appropriate cell culture medium and supplements

-

Plasmid DNA encoding the avidin fusion protein with an organelle-specific targeting sequence (e.g., KDEL for ER, signal-anchor of a Golgi-resident protein for Golgi)

-

Transfection reagent (e.g., lipofectamine-based)

-

Culture vessels (e.g., glass-bottom dishes for imaging)

Procedure:

-

Cell Seeding: The day before transfection, seed the mammalian cells in glass-bottom dishes suitable for live-cell imaging. The cell density should be optimal for transfection, typically 50-80% confluency at the time of transfection.

-

Transfection Complex Preparation: On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the plasmid DNA and the transfection reagent in serum-free medium in separate tubes. Then, combine the two solutions and incubate at room temperature to allow complex formation.

-

Transfection: Add the transfection complexes dropwise to the cells in complete culture medium. Gently rock the dish to ensure even distribution.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a humidified CO2 incubator to allow for expression of the avidin fusion protein. Expression can be confirmed by immunofluorescence if an epitope tag is included in the fusion protein construct.

Part 2: this compound Loading and Live-Cell Imaging

This protocol details the loading of this compound into cells expressing the targeted avidin and the subsequent live-cell imaging to measure organellar pH.

Materials:

-

Cells expressing the targeted avidin fusion protein

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Live-cell imaging medium (e.g., phenol red-free DMEM/F12)

-

Fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 440 nm and 490 nm, and an emission filter around 530 nm. An environmental chamber to maintain 37°C and 5% CO2 is essential.

Procedure:

-

Preparation of Loading Solution: Prepare a fresh working solution of this compound in the live-cell imaging medium at a final concentration of 1-5 µM.

-

Cell Washing: Gently wash the cells twice with pre-warmed live-cell imaging medium to remove any residual serum.

-

This compound Loading: Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: After incubation, wash the cells three times with pre-warmed live-cell imaging medium to remove excess, unbound probe.

-

Equilibration: Add fresh live-cell imaging medium to the cells and allow them to equilibrate for at least 15 minutes before imaging.

-

Live-Cell Imaging:

-

Place the dish on the microscope stage within the environmental chamber.

-

Identify cells expressing the avidin fusion protein (if a fluorescent marker is co-expressed) or select healthy-looking cells.

-

Acquire fluorescence images sequentially at excitation wavelengths of 440 nm and 490 nm, with emission collected at 530 nm.

-

Minimize phototoxicity by using the lowest possible excitation light intensity and exposure times that provide a good signal-to-noise ratio.

-

-

Data Analysis:

-

For each cell, measure the mean fluorescence intensity in the region of interest (the target organelle) for both the 440 nm (I440) and 490 nm (I490) excitation images after background subtraction.

-

Calculate the fluorescence ratio (R = I490 / I440).

-

Convert the ratio values to pH using a calibration curve (see Part 3).

-

Part 3: In Situ pH Calibration

This protocol describes how to generate a calibration curve to convert fluorescence ratios to absolute pH values within the cells.

Materials:

-

Cells loaded with this compound

-

Calibration buffers of known pH (ranging from e.g., pH 5.5 to 7.5) containing 120 mM KCl, 20 mM NaCl, 1 mM MgCl2, and 10 mM HEPES.

-

Nigericin (10 mM stock in ethanol)

-

Monensin (10 mM stock in ethanol)

Procedure:

-

Prepare Calibration Solutions: For each pH point, prepare a calibration buffer and add nigericin and monensin to a final concentration of 10 µM each. These ionophores will equilibrate the intracellular organellar pH with the extracellular buffer pH.

-

Calibration:

-

After acquiring baseline images of the this compound loaded cells, replace the imaging medium with the first calibration buffer (e.g., pH 7.5).

-

Incubate for 5-10 minutes to allow for pH equilibration.

-

Acquire ratiometric images as described in Part 2, Step 6.

-

Repeat this process for each of the calibration buffers with different pH values.

-

-

Generate Calibration Curve:

-

For each pH value, calculate the average fluorescence ratio (R) from multiple cells.

-

Plot the average ratio as a function of the buffer pH.

-

Fit the data to a sigmoidal curve to generate the calibration curve. This curve can then be used to convert the experimental ratio values to pH.

-

Visualizations

Caption: Experimental workflow for targeted pH measurement using this compound.

Caption: Mechanism of this compound for targeted pH sensing in live cells.

References

Application Notes and Protocols for Flubida-2 Staining in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubida-2 is a cell-permeable fluorescent probe designed for the targeted measurement of intracellular pH within specific organelles. It is a conjugate of biotin and fluorescein diacetate (FDA). The non-fluorescent this compound readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the diacetate groups, yielding the fluorescent product, Flubi-2, which is a biotinylated fluorescein. The fluorescence intensity of Flubi-2 is pH-sensitive, making it a valuable tool for studying the pH of targeted subcellular compartments. The biotin moiety allows for specific localization to organelles or proteins that are engineered to express avidin or streptavidin fusion proteins. This targeted approach provides a significant advantage over non-targeted pH indicators by enabling the precise measurement of pH in specific subcellular environments.[1][2]

Principle of this compound Staining

The mechanism of this compound staining involves a two-step process: enzymatic activation and targeted localization.

-

Cellular Uptake and Enzymatic Activation: The non-polar and non-fluorescent this compound molecule freely diffuses across the plasma membrane of mammalian cells. Inside the cell, intracellular esterases hydrolyze the acetate groups, resulting in the formation of the polar and fluorescent molecule, Flubi-2. This enzymatic cleavage is a hallmark of viable cells with intact plasma membranes and active metabolism.

-

Targeted Localization via Biotin-Avidin Interaction: The biotin group on the Flubi-2 molecule facilitates its high-affinity binding to avidin or streptavidin proteins. By genetically engineering cells to express an avidin or streptavidin fusion protein targeted to a specific organelle (e.g., endoplasmic reticulum, mitochondria), this compound can be localized to that specific subcellular compartment. This allows for the measurement of pH in a defined region of interest within the cell.

Physicochemical and Fluorescent Properties of this compound

The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Catalog Number | 51022 | [2][3] |

| Molecular Weight | 812.93 g/mol | [2] |

| Form | Off-white solid | |

| Solubility | DMSO or DMF | |

| Excitation Maximum (after hydrolysis) | 492 nm | |

| Emission Maximum (after hydrolysis) | 517 nm | |

| Cell Permeability | Membrane permeant | |

| Storage | Store at ≤ 4°C, protect from light |

Experimental Protocols

Note: The following is a generalized protocol based on the principles of this compound and fluorescein diacetate staining. For optimal results, it is highly recommended to consult the manufacturer's specific product information sheet (PI-51022 from Biotium) and the primary literature (Chemistry & Biology 7, 197, 2000).

Reagent Preparation

-

This compound Stock Solution (1 mM):

-

Allow the vial of this compound to warm to room temperature before opening.

-

Dissolve the contents of the vial in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to make a 1 mM stock solution. For example, for 1 mg of this compound (MW = 812.93), add 1.23 mL of DMSO.

-

Mix thoroughly by vortexing until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light.

-

-

Staining Buffer:

-

A balanced salt solution, such as Hanks' Balanced Salt Solution (HBSS) or a phosphate-buffered saline (PBS) at pH 7.4, is recommended. The buffer should be pre-warmed to the cell culture temperature (typically 37°C) before use.

-

Cell Preparation

-

Adherent Cells:

-

Culture mammalian cells on sterile glass coverslips or in glass-bottomed imaging dishes suitable for fluorescence microscopy.

-

Ensure cells are healthy and have reached the desired confluency (typically 70-80%).

-

For targeted staining, use cells that have been transfected to express an avidin or streptavidin fusion protein localized to the organelle of interest.

-

-

Suspension Cells:

-

Culture suspension cells under appropriate conditions.

-

Prior to staining, centrifuge the cells to pellet them and aspirate the culture medium.

-

Resuspend the cell pellet in fresh, pre-warmed staining buffer.

-

This compound Staining Procedure

-

Prepare Working Solution:

-

Dilute the 1 mM this compound stock solution in pre-warmed staining buffer to a final working concentration. The optimal concentration may vary depending on the cell type and experimental conditions but is typically in the range of 1-10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.

-

-

Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells once with pre-warmed staining buffer.

-

Add the this compound working solution to the cells, ensuring the entire surface is covered.

-

For suspension cells, add the working solution to the cell suspension.

-

Incubate the cells at 37°C for 15-30 minutes in the dark. The optimal incubation time may need to be determined empirically.

-

-

Washing:

-

After incubation, remove the staining solution.

-

Wash the cells two to three times with pre-warmed staining buffer to remove any excess, non-hydrolyzed probe.

-

Imaging and Data Acquisition

-

Microscopy:

-

Image the stained cells immediately after washing using a fluorescence microscope equipped with appropriate filters for fluorescein.

-

Excitation: ~490 nm

-

Emission: ~520 nm

-

Acquire images using a cooled CCD camera to minimize noise.

-

-

Data Analysis:

-

The fluorescence intensity within the targeted organelle can be quantified using image analysis software.

-

For quantitative pH measurements, a calibration curve must be generated. This is typically done by treating the stained cells with a mixture of nigericin (a proton ionophore) and high potassium buffer at a series of known pH values to equilibrate the intracellular and extracellular pH. The fluorescence intensity at each known pH is then measured to construct the calibration curve.

-

Data Presentation

The following table provides a representative example of quantitative data that could be obtained from a this compound staining experiment to measure the pH of the endoplasmic reticulum (ER).

| Cell Line | Organelle Targeted | Experimental Condition | Measured pH (Mean ± SD) |

| HeLa | Endoplasmic Reticulum | Control | 7.2 ± 0.1 |

| HeLa | Endoplasmic Reticulum | Drug A (10 µM) | 6.8 ± 0.2 |

| HEK293 | Endoplasmic Reticulum | Control | 7.1 ± 0.1 |

| HEK293 | Endoplasmic Reticulum | Drug B (5 µM) | 7.4 ± 0.1 |

Visualizations

Mechanism of this compound Activation and Targeting

Caption: Mechanism of this compound action.

Experimental Workflow for this compound Staining

Caption: Experimental workflow for this compound staining.

References

Flubida-2: Application Notes and Protocols for Intracellular pH Measurement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flubida-2 is a cell-permeable, fluorogenic probe designed for the measurement of intracellular pH (pHi). As a conjugate of biotin and fluorescein diacetate, this compound is initially non-fluorescent. Upon entering a cell, endogenous esterases cleave the diacetate groups, yielding the fluorescent molecule Flubi-2. The fluorescence intensity of Flubi-2 is pH-dependent, with a pKa of approximately 6.5, making it an ideal tool for monitoring pH changes within the physiological range of the cytoplasm and some organelles. The biotin moiety allows for targeted localization of the probe to specific subcellular compartments through co-expression of avidin-fusion proteins, enabling precise pH measurements at distinct intracellular sites. This document provides detailed protocols for the use of this compound in live-cell imaging and quantitative fluorescence microscopy.

Data Presentation

Table 1: Key Properties of this compound

| Property | Value | Reference |

| Indicator Type | Ratiometric pH indicator | [1] |

| Chemical Structure | Biotin and Fluorescein Diacetate Conjugate | [1] |

| Cell Permeability | Membrane Permeant | [1] |

| Excitation Wavelength (after hydrolysis) | ~492 nm | [1] |

| Emission Wavelength (after hydrolysis) | ~517 nm | [1] |

| pKa | ~6.5 | |

| Form | Off-white solid | |

| Solubility | Soluble in DMSO |

Table 2: Recommended Loading Concentrations and Incubation Times for this compound

| Cell Type | Loading Concentration (µM) | Incubation Time (minutes) | Incubation Temperature (°C) | Notes |

| Adherent Mammalian Cells (e.g., HeLa, CHO, HEK293) | 1 - 5 | 30 - 60 | 37 | Optimization is recommended. Start with a lower concentration to minimize potential cytotoxicity. |

| Suspension Mammalian Cells (e.g., Jurkat) | 1 - 5 | 30 - 60 | 37 | Ensure gentle mixing during incubation for uniform loading. |

| Primary Neurons | 0.5 - 2 | 20 - 45 | 37 | Primary cells can be more sensitive; use the lowest effective concentration. |

| Yeast (e.g., S. cerevisiae) | 5 - 10 | 60 - 90 | 30 | A longer incubation time may be necessary due to the cell wall. |

Note: The optimal loading concentration and incubation time are cell-type dependent and should be determined empirically for each experimental system. Factors such as cell density and metabolic activity can influence dye uptake and hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Loading this compound into Adherent Mammalian Cells

Materials:

-

This compound (lyophilized powder)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127 (20% solution in DMSO)

-

Probenecid (optional, for cell types with high dye extrusion)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, pH 7.2-7.4

-

Adherent cells cultured on glass-bottom dishes or coverslips

-

Incubator (37°C, 5% CO2)

Procedure:

-

Preparation of Stock Solutions:

-

This compound Stock Solution (1 mM): Dissolve the required amount of lyophilized this compound in anhydrous DMSO to make a 1 mM stock solution. For example, for 1 mg of this compound (MW: 812.93 g/mol ), add 1.23 µL of DMSO. Mix well by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Pluronic™ F-127 Stock Solution (20% w/v): This is often commercially available. If preparing from powder, dissolve Pluronic™ F-127 in DMSO. This solution helps to disperse the nonpolar AM esters in aqueous media.

-

Probenecid Stock Solution (100 mM, optional): Dissolve probenecid in 1 M NaOH to a final concentration of 100 mM. Probenecid inhibits organic anion transporters that can extrude the hydrolyzed dye from the cells.

-

-

Preparation of Loading Buffer:

-

For a final loading concentration of 5 µM this compound, prepare the loading buffer as follows. Note: This should be prepared fresh for each experiment.

-

In a microcentrifuge tube, mix 5 µL of 1 mM this compound stock solution with 2.5 µL of 20% Pluronic™ F-127. Vortex for 20 seconds.

-

Add this mixture to 1 mL of pre-warmed (37°C) HBSS. Vortex thoroughly to ensure the dye is well dispersed.

-